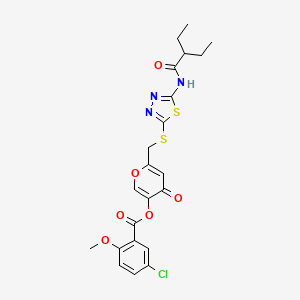
N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group and a carboxamide group, along with a dichlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, 3-methoxynaphthalene, is prepared through methylation of naphthol.
Carboxylation: The naphthalene derivative undergoes carboxylation to introduce the carboxylic acid group.
Amidation: The carboxylic acid is then converted to the corresponding carboxamide by reacting with 2,5-dichloroaniline under suitable conditions, often using coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.
Reduction: Formation of N-(2,5-dichlorophenyl)-3-methoxynaphthylamine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: As a building block for the synthesis of novel organic materials with specific electronic or optical properties.
Biological Studies: Investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- N-(2,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide
- N-(2,5-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide
- N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-sulfonamide
Comparison: N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to the specific positioning of the methoxy and carboxamide groups on the naphthalene ring, as well as the dichlorophenyl moiety
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-10-13(19)6-7-15(16)20/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBSEKOYQTUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2848291.png)
![2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoline](/img/structure/B2848292.png)

![N-(2-ethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2848299.png)
![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2848300.png)

![N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine](/img/structure/B2848303.png)

![Hexanoic acid, 6-[(3-iodobenzoyl)amino]-](/img/structure/B2848306.png)
![ethyl 5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2848309.png)


